molecular formula C10H10N2OS B586581 [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol CAS No. 145293-21-6

[2-(4-Amino-phenyl)-thiazol-4-YL]-methanol

Cat. No. B586581
CAS RN: 145293-21-6
M. Wt: 206.263
InChI Key: IVCTTYLPCHIYFW-UHFFFAOYSA-N
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Description

“[2-(4-Amino-phenyl)-thiazol-4-YL]-methanol” is a compound that belongs to the class of organic compounds known as aryl-phenylketones . It is a synthetic intermediate useful for pharmaceutical synthesis .


Synthesis Analysis

The synthesis of similar compounds involves reacting ethyl bromopyruvate and thiourea to produce Ethyl 2-aminothiazole-4-carboxylate. This compound is then reacted with different aldehydes and ketones to produce the desired compounds .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by physicochemical and spectral characteristics . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve various reactions such as donor–acceptor, nucleophilic, and oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized by FTIR and NMR . The thiazole ring exhibits aromatic properties due to the free movement of pi (π) electrons .

Scientific Research Applications

Anticancer Activity

Thiazolidinone derivatives, such as [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol, have been studied for their potential anticancer properties. The unique structure of thiazolidinones allows for the inhibition of various cancer cell lines, making them a focus in the development of new therapeutic agents .

Antidiabetic Effects

The compound has shown promise in antidiabetic research due to its ability to modulate enzymatic activity related to glucose metabolism. This could lead to the development of new medications for managing diabetes .

Antimicrobial Properties

Research indicates that thiazolidinone compounds exhibit significant antimicrobial activity, which includes fighting against a range of bacterial strains. This makes them valuable in the search for new antibiotics .

Antiviral Applications

Thiazolidinones have been identified as potential antiviral agents. Their structure can be tailored to target specific viral enzymes, offering a pathway for the creation of novel antiviral drugs .

Anti-inflammatory and Analgesic Uses

Due to their chemical makeup, these compounds have been associated with anti-inflammatory and analgesic effects, which could be beneficial in treating chronic inflammatory diseases and pain management .

Neuroprotective Potential

The neuroprotective capabilities of thiazolidinones are being explored, particularly in the context of neurodegenerative diseases. Their ability to interact with neuronal pathways could lead to new treatments for conditions like Alzheimer’s and Parkinson’s disease .

Safety And Hazards

The safety and hazards associated with similar compounds are typically determined by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

[2-(4-aminophenyl)-1,3-thiazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCTTYLPCHIYFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Amino-phenyl)-thiazol-4-YL]-methanol

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